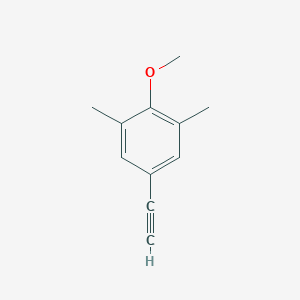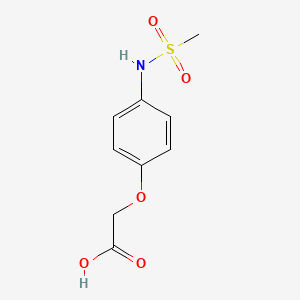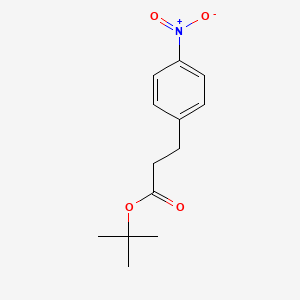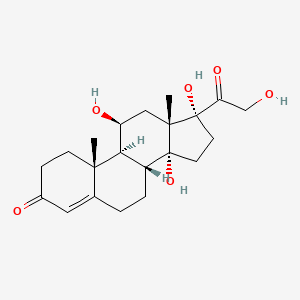
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid
Übersicht
Beschreibung
The compound “(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid” is an ester. Esters are organic compounds derived from carboxylic acids in which the hydrogen atom of the hydroxyl group has been replaced with an alkyl group . In this case, the alkyl group attached directly to the oxygen atom is a butyl group .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’). In the case of butyl esters, the alkyl group attached directly to the oxygen atom is a butyl group . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
Esters undergo several types of reactions. One important reaction is hydrolysis, which is the splitting of the ester with water. This reaction can be catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . They are also somewhat soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of C-glycosyl amino acids : Research explores the use of amino acids as coupling partners in esterification processes, focusing on substituted α-amino acids and their reactions (Chambers, Evans, & Fairbanks, 2005).
- Creation of Furan Derivatives : Studies on the synthesis of new 2-Aminopyrrole derivatives through the reaction of furan-2,3-diones with esters, amides, and nitriles of cyanoacetic acids, highlighting furan-based compound interactions (Kizimova et al., 2020).
Applications in Organic Synthesis
- Asymmetric Intramolecular Photocycloadditions : Utilization of chiral α- and β-hydroxy acids such as (S)-mandelic acid as tether groups in intramolecular photocycloaddition processes, illustrating advanced techniques in organic synthesis (Faure et al., 2002).
- Synthesis of Nucleoside Analogues : The asymmetric synthesis of 4′-C-benzyl-2′,3′-dideoxynucleoside analogues from key intermediates, including the use of (s)-mandelic acid in the process (Jõgi et al., 2008).
Chemical Analysis and Characterization
- High-Performance Liquid Chromatographic Analysis : Techniques for determining compounds like furan-2-carboxylic acid in complex samples, indicating the importance of analytical methods in research involving such compounds (Nozal et al., 2001).
Industrial and Biotechnological Applications
- Biocatalysis in Enantioselective Hydrolysis : The use of Aspergillus oryzae protease for the resolution of α-hydroxy acids like mandelic acid by enantioselective ester hydrolysis, demonstrating applications in biocatalysis (Miyazawa, Imagawa, & Yamada, 2006).
- Production of Biofuels and Polymers : Production of acid chloride derivatives from biomass-derived compounds, highlighting the potential of these substances in the production of biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Wirkmechanismus
The mechanism of ester formation involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a strong acid like sulfuric acid . The reaction is reversible and does not go to completion . The ester is distilled off as soon as it is formed to prevent the reverse reaction .
Safety and Hazards
Eigenschaften
IUPAC Name |
butyl (3S)-3-aminooxolane-3-carboxylate;(2S)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.C8H8O3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9;9-7(8(10)11)6-4-2-1-3-5-6/h2-7,10H2,1H3;1-5,7,9H,(H,10,11)/t9-;7-/m00/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTYUUVQBZZCPV-ANNIYNITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CCOC1)N.C1=CC=C(C=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@]1(CCOC1)N.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-3-Amino-tetrahydro-furan-3-carboxylic acid butyl ester (s)-mandelic acid | |
CAS RN |
1037301-10-2 | |
| Record name | 3-Furancarboxylic acid, 3-aminotetrahydro-, butyl ester, (3S)-, compd. with (αS)-α-hydroxybenzeneacetic acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037301-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | hydroxy(phenyl)acetic acid - butyl 3-aminotetrahydrofuran-3-carboxylate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



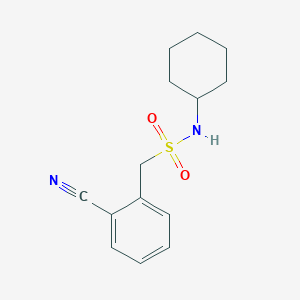


![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)


![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

